cis-2,6-dimethylmorpholine vs trans-2,6-dimethylmorpholine biological activity
cis-2,6-dimethylmorpholine vs trans-2,6-dimethylmorpholine biological activity
An In-depth Technical Guide to the Contrasting Biological Activities of cis- and trans-2,6-Dimethylmorpholine
Abstract
The seemingly subtle variation in the spatial orientation of the two methyl groups in 2,6-dimethylmorpholine, giving rise to cis and trans isomers, has profound implications for the biological activity of molecules incorporating this heterocyclic scaffold. This technical guide provides a comprehensive analysis for researchers, scientists, and drug development professionals on the core differences between these two isomers. We will delve into their stereospecific roles in agrochemicals and pharmaceuticals, the mechanistic basis for their divergent activities, and detailed experimental protocols for their separation, analysis, and biological evaluation. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep and applicable understanding of the topic.
Introduction: The Significance of Stereochemistry in Morpholine Derivatives
Morpholine, a simple six-membered heterocycle containing both ether and secondary amine functionalities, is a versatile building block in medicinal and agricultural chemistry. The introduction of two methyl groups at the 2 and 6 positions creates a pair of diastereomers: cis-2,6-dimethylmorpholine and trans-2,6-dimethylmorpholine. In the cis isomer, both methyl groups reside on the same side of the morpholine ring's average plane, while in the trans isomer, they are on opposite sides. This stereochemical difference dictates the overall three-dimensional shape of the molecule, which in turn governs its interaction with biological targets such as enzymes and receptors. As we will explore, this seemingly minor structural alteration can be the deciding factor between a potent therapeutic agent and an inactive or even toxic compound.
Caption: 2D representations of cis- and trans-2,6-dimethylmorpholine.
Comparative Biological Activity: A Tale of Two Isomers
The biological significance of 2,6-dimethylmorpholine isomers is most evident when they are incorporated into larger, more complex molecules. The inherent shape of the cis or trans isomer dictates the overall conformation of the final product, profoundly influencing its biological efficacy.
Agrochemicals: Fungicidal and Bactericidal Activity
In the realm of agrochemicals, the cis isomer is predominantly the more active, or "eutomeric," form.
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Fenpropimorph and Amorolfine: These are potent fungicides that function by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. Specifically, they target two key enzymes: C-14 sterol reductase (ERG24) and C-8,7 sterol isomerase (ERG2)[1][2][3][4][5]. The therapeutic efficacy of these fungicides is critically dependent on the cis configuration of the 2,6-dimethylmorpholine ring. The trans isomer is considered an impurity in the case of amorolfine, with regulatory bodies like the European Pharmacopoeia setting strict limits on its presence (not more than 0.2%)[3]. This highlights the importance of stereochemically pure starting materials in the synthesis of these active pharmaceutical ingredients.
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Propiolin: For the bactericide propiolin, the cis-isomer demonstrates markedly higher antibacterial activity compared to the trans-isomer[3].
Toxicology: The Case of N-nitroso-2,6-dimethylmorpholine
The carcinogenic potential of the N-nitrosated derivatives of 2,6-dimethylmorpholine presents a more complex and species-dependent picture. Here, the metabolic fate of the isomers dictates their toxicity.
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In Rats: The trans isomer of N-nitroso-2,6-dimethylmorpholine is a more potent carcinogen than the cis isomer.
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In Hamsters and Guinea Pigs: Conversely, the cis isomer is the more potent carcinogen in these species[6]. This striking difference is attributed to stereoselective metabolism, which will be discussed in the following section.
The table below summarizes the differential biological activities.
| Compound Class | Molecule | More Active/Potent Isomer | Biological Effect |
| Fungicides | Amorolfine, Fenpropimorph | cis | Inhibition of ergosterol biosynthesis[1][2][3][4][5] |
| Bactericides | Propiolin | cis | Antibacterial activity[3] |
| Carcinogens | N-nitroso-2,6-dimethylmorpholine | trans (in rats), cis (in hamsters) | Carcinogenesis[6] |
Mechanistic Insights into Stereospecific Activity
Inhibition of Ergosterol Biosynthesis
The superiority of the cis isomer in fungicides like amorolfine and fenpropimorph is a direct consequence of its shape complementarity with the active sites of the target enzymes, C-14 sterol reductase and C-8,7 sterol isomerase. While detailed co-crystal structures are not publicly available, it is hypothesized that the cis configuration orients the rest of the molecule in a conformation that allows for optimal binding and inhibition of these enzymes[5]. The trans isomer, with its different spatial arrangement, likely fits poorly into the active site, resulting in significantly lower inhibitory activity.
Caption: Ergosterol biosynthesis pathway highlighting the dual inhibition points of fungicides containing the cis-2,6-dimethylmorpholine moiety.
Stereoselective Metabolism of N-nitroso Derivatives
The species-dependent carcinogenicity of N-nitroso-2,6-dimethylmorpholine is a classic example of how stereochemistry influences metabolic pathways. The primary routes of metabolic activation are α- and β-oxidation of the morpholine ring.
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The cis isomer , with both methyl groups in equatorial positions in the preferred chair conformation, allows for unhindered enzymatic attack at the β-carbon. This leads to a higher rate of β-oxidation, producing metabolites like N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP), which is a potent pancreatic carcinogen in hamsters[6][7][8].
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The trans isomer , having one axial methyl group, sterically hinders β-oxidation. This isomer is preferentially metabolized via α-oxidation, a pathway that appears to be more significant for carcinogenesis in the rat[8].
Caption: Differential metabolic pathways of cis- and trans-N-nitroso-2,6-dimethylmorpholine.
Experimental Protocols
The ability to separate, identify, and evaluate the biological activity of these isomers is crucial for research and development. The following section provides detailed methodologies for these procedures.
Caption: General experimental workflow for the study of 2,6-dimethylmorpholine isomers.
Purification of cis-2,6-Dimethylmorpholine via Fractional Crystallization
This protocol is adapted from methods described in the patent literature for the large-scale purification of the cis isomer[3][9].
Principle: This method exploits the differential solubility of the carboxylate salts of the cis and trans isomers. The cis isomer's salt is typically less soluble in non-polar solvents and can be selectively crystallized.
Materials:
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Mixture of cis- and trans-2,6-dimethylmorpholine
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Ethyl acetate (or isopropyl acetate, n-butyl acetate)
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Acetic acid (or propionic acid)
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Aqueous sodium hydroxide (e.g., 20% w/v)
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Dichloromethane or chloroform
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Anhydrous magnesium sulfate or sodium sulfate
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Reaction flask with stirring, cooling bath, and dropping funnel
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Filtration apparatus (Büchner funnel)
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Rotary evaporator
Procedure:
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Salt Formation: a. In a reaction flask, dissolve the mixture of 2,6-dimethylmorpholine isomers (1.0 eq) in ethyl acetate (approx. 3-4 mL per gram of mixture). b. With stirring, warm the solution to approximately 30-40°C. c. Add acetic acid (1.0-1.1 eq) dropwise to the solution. d. Slowly cool the mixture to room temperature (e.g., 20-25°C) and continue stirring for 2-3 hours to allow for crystallization. e. Further cool the mixture in an ice bath (0-5°C) for another 2-3 hours to maximize crystal formation.
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Isolation of the cis-Isomer Salt: a. Collect the precipitated crystals of cis-2,6-dimethylmorpholine acetate by vacuum filtration. b. Wash the crystals with a small amount of cold ethyl acetate. c. Dry the crystals under vacuum.
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Hydrolysis to Obtain the Free Base: a. Dissolve the purified cis-2,6-dimethylmorpholine acetate crystals in water. b. Add 20% aqueous sodium hydroxide with stirring until the pH of the solution is 13-14. c. Transfer the solution to a separatory funnel and extract twice with dichloromethane. d. Combine the organic layers and dry over anhydrous magnesium sulfate. e. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield purified cis-2,6-dimethylmorpholine.
Analysis of Isomer Ratio by Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: The volatile isomers are separated based on their boiling points and interaction with the GC column's stationary phase. Mass spectrometry provides definitive identification based on their mass-to-charge ratio and fragmentation patterns.
Materials and Instrumentation:
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Gas chromatograph coupled to a mass spectrometer (GC-MS).
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Capillary column (e.g., TM-1701, 30 m x 0.25 mm ID, 0.25 µm film thickness, or similar mid-polarity column).
-
Helium (carrier gas).
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Sample of 2,6-dimethylmorpholine isomers dissolved in a suitable solvent (e.g., dichloromethane).
GC-MS Conditions (starting point for method development):
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Injector Temperature: 250°C
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Split Ratio: 20:1
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Carrier Gas Flow Rate: 1.0 mL/min (constant flow)
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Oven Temperature Program:
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Initial temperature: 60°C, hold for 2 minutes.
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Ramp to 150°C at 10°C/min.
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Hold at 150°C for 5 minutes.
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-
MS Transfer Line Temperature: 280°C
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Ion Source Temperature: 230°C
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Ionization Mode: Electron Impact (EI) at 70 eV
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Scan Range: m/z 40-200
Expected Results: The cis isomer, having a slightly lower boiling point (142-143°C) than the trans isomer (148.1-148.5°C), is expected to elute first[3]. The mass spectra of both isomers will be very similar, showing a molecular ion peak at m/z 115 and characteristic fragmentation patterns. Quantification is achieved by integrating the peak areas of the two isomers.
Separation of Isomers by High-Performance Liquid Chromatography (HPLC)
Principle: For these polar amines, either normal-phase or reversed-phase HPLC can be employed. In normal-phase, the more polar cis isomer will have a longer retention time. In reversed-phase, the less polar trans isomer will be retained longer. Due to the lack of a strong chromophore, UV detection at low wavelengths (e.g., ~200 nm) or the use of an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) is required.
Method 1: Normal-Phase HPLC
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Column: Silica or Cyano-bonded phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A mixture of a non-polar solvent like n-hexane and a polar modifier like isopropanol or ethanol (e.g., Hexane:Isopropanol 95:5 v/v). A small amount of an amine modifier (e.g., 0.1% diethylamine) should be added to the mobile phase to improve peak shape.
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Flow Rate: 1.0 mL/min.
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Temperature: 30°C.
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Detection: ELSD or MS.
Method 2: Reversed-Phase HPLC
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Column: C18 or C8 column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A mixture of a buffered aqueous phase and an organic solvent. Due to the basic nature of the analytes, a high pH mobile phase is recommended to ensure they are in their neutral form.
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Aqueous Phase: 10 mM ammonium bicarbonate, pH 9.5.
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Organic Phase: Acetonitrile or Methanol.
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Gradient: Start with a low percentage of organic phase (e.g., 10%) and ramp up to a higher percentage (e.g., 70%) over 15-20 minutes.
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Flow Rate: 1.0 mL/min.
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Temperature: 40°C.
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Detection: ELSD or MS.
Conclusion
The case of cis- and trans-2,6-dimethylmorpholine serves as a powerful illustration of the principle of stereochemistry in biological systems. The fixed spatial arrangement of the two methyl groups is a critical determinant of molecular shape, which in turn dictates the molecule's ability to interact with specific biological targets. For researchers in drug discovery and agrochemical development, an early understanding and characterization of the stereoisomers of a lead compound are not merely academic exercises; they are essential steps in identifying the true eutomer, minimizing off-target effects, and developing a safe and efficacious product. The protocols and mechanistic insights provided in this guide offer a robust framework for the investigation of these and other stereoisomeric compounds.
References
-
Ergosterol synthesis pathway, showing sites of inhibition of different antifungal agents. (URL: [Link])
-
Barrett-Bee, K., & Dixon, G. (n.d.). Ergosterol biosynthesis inhibition: a target for antifungal agents. (URL: [Link])
-
Fenpropimorph (Ref: CGA 101031). (2026, February 2). AERU, University of Hertfordshire. (URL: [Link])
-
The biosynthesis pathway of ergosterol in fungi. The diagram... (n.d.). ResearchGate. (URL: [Link])
- Method for purifying cis-2, 6-dimethyl morpholine. (n.d.).
-
Siddhartha, S., et al. (2025, January 16). Synthesis of antifungal imines as inhibitors of ergosterol biosynthesis. Full article. (URL: [Link])
-
Metabolism of N-nitroso-2,6-dimethylmorpholine by isozymes of rabbit liver microsomal cytochrome P-450. (n.d.). PubMed. (URL: [Link])
-
Stereoselective Metabolism of the Sterol Biosynthesis Inhibitor Fungicides Fenpropidin, Fenpropimorph, and Spiroxamine in Grapes, Sugar Beets, and Wheat. (n.d.). ResearchGate. (URL: [Link])
-
Differential metabolism of geometrical isomers of N-nitroso-2,6-dimethylmorpholine in the hamster. (n.d.). PubMed. (URL: [Link])
-
Metabolic activation of N-nitroso compounds. (n.d.). ResearchGate. (URL: [Link])
-
EVIDENCE ON THE CARCINOGENICITY OF 2,6-DIMETHYL-N-NITROSOMORPHOLINE. (2012, August). OEHHA. (URL: [Link])
-
fenpropimorph cis-4-[3-[4-(1,1-dimethylethyl)phenyl]-2-methylpropyl]-2,6-dimethylmorpholine (9CI). (n.d.). The Good Scents Company. (URL: [Link])
-
Polak, A. (n.d.). Preclinical data and mode of action of amorolfine. PubMed. (URL: [Link])
-
Stereoisomers of Pesticide Molecules and Biological Activity. (2025, March 20). (URL: [Link])
-
Understanding the Stereochemistry of Molecules in Developing New Drugs. (n.d.). (URL: [Link])
-
Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. (n.d.). PMC. (URL: [Link])
-
Structure of an integral membrane sterol reductase from Methylomicrobium alcaliphilum. (n.d.). (URL: [Link])
-
2,6-Dimethyl-n-nitrosomorpholine. (2009, March 1). OEHHA. (URL: [Link])
-
Synthesis, characterization, stereochemistry and biological studies of N-morpholinoacetyl-cis-2,6-diphenylpiperidines. (2026, January 13). ResearchGate. (URL: [Link])
-
Management of resistance to the fungicide fenpropimorph inErysiphe graminisf.sp.tritici. (n.d.). WUR eDepot. (URL: [Link])
-
Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. (2025, January 11). MDPI. (URL: [Link])
-
Reversed-phase HPLC separation of the diastereomers of compound... (n.d.). ResearchGate. (URL: [Link])
-
Effect of 24 and Amorolfine Treatment on the Sterol Profile of Candida albicans ATCC 24433 a. (n.d.). ResearchGate. (URL: [Link])
-
Stereoselective Metabolism of the Sterol Biosynthesis Inhibitor Fungicides Fenpropidin, Fenpropimorph, and Spiroxamine in Grapes, Sugar Beets, and Wheat. (2016, July 6). PubMed. (URL: [Link])
-
Morpholines. Synthesis and Biological Activity. (n.d.). ResearchGate. (URL: [Link])
-
fenpropimorph (188). (n.d.). FAO.org. (URL: [Link])
- Method for purifying cis-2, 6-dimethyl morpholine. (n.d.).
-
stereochemistry and biological activity of drugs. (n.d.). (URL: [Link])
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (n.d.). PMC. (URL: [Link])
-
Reversed Phase HPLC Method Development. (n.d.). Phenomenex. (URL: [Link])
-
Reversed-phase separation methods for glycan analysis. (2016, May 30). (URL: [Link])
-
Molecular cloning and expression of the human Δ7-sterol reductase. (n.d.). PMC - NIH. (URL: [Link])
-
Comparison of local anesthetic activities between cis and trans isomers of DL-1-benzoyloxy-2-dimethylamino-1,2,3,4-tetrahydronaphthalene. (n.d.). PubMed. (URL: [Link])
-
Penetration Profile of Terbinafine Compared to Amorolfine in Mycotic Human Toenails Quantified by Matrix-Assisted Laser Desorpti. (2024, May 7). (URL: [Link])
-
Antifungal Susceptibility Testing. (n.d.). (URL: [Link])
-
IC50 – Knowledge and References. (n.d.). Taylor & Francis. (URL: [Link])
-
Chemical Inhibition of Sterol Biosynthesis. (n.d.). MDPI. (URL: [Link])
-
In vitro susceptibility testing of amorolfine in pathogenic fungi isolated from dermatomycosis patients in China. (n.d.). PubMed. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Preclinical data and mode of action of amorolfine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. edepot.wur.nl [edepot.wur.nl]
- 6. Differential metabolism of geometrical isomers of N-nitroso-2,6-dimethylmorpholine in the hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of N-nitroso-2,6-dimethylmorpholine by isozymes of rabbit liver microsomal cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oehha.ca.gov [oehha.ca.gov]
- 9. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents [patents.google.com]
